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Introduction: Beyond Glucose - Rethinking Energy
Strategy in Bioprocessing

In the production of recombinant proteins, particularly monoclonal antibodies (mAbs), Chinese
Hamster Ovary (CHO) cells are the undisputed workhorse of the biopharmaceutical industry.[1]
The success of any CHO-based bioprocess is critically dependent on the composition of the
cell culture medium, which provides the necessary nutrients for robust cell growth and high-
yield protein expression.[1][2] For decades, glucose has been the primary carbon source,
prized for its cost-effectiveness and ability to support rapid cell proliferation.[3]

However, the reliance on high concentrations of glucose is a double-edged sword. CHO cells,
like many rapidly dividing cells, exhibit a phenomenon known as the "Warburg effect,” where
they favor aerobic glycolysis, leading to the excessive production and accumulation of lactate
even in the presence of sufficient oxygen.[3] Lactate accumulation is detrimental, lowering the
pH of the culture medium and increasing osmolality, which in turn inhibits cell growth, reduces
viability, and can negatively impact protein productivity and quality.[4]
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This has led process development scientists to explore alternative carbon sources that can
sustain a healthy, productive culture without the metabolic baggage of lactate. Maltose, a
disaccharide composed of two a-1,4 linked glucose units, has emerged as a highly effective
alternative. While historically considered un-utilizable by mammalian cells, recent studies have
definitively shown that CHO cells can efficiently metabolize maltose.[5][6] By leveraging a
different metabolic entry point, maltose offers a slower, more controlled release of glucose into
the cell's energy pathways, mitigating lactate production, extending culture longevity, and
ultimately boosting recombinant protein titers.[3][5]

This guide provides a comprehensive overview of the mechanisms behind maltose metabolism
in CHO cells, a comparative analysis against glucose, and detailed protocols for adapting cell
lines and optimizing fed-batch strategies to harness the full potential of maltose in your
bioprocess.

The Science of Maltose in CHO Cell Culture
Metabolic Pathway: A Controlled Entry into Glycolysis

Unlike glucose, which is rapidly transported into the cytoplasm by GLUT transporters, maltose
utilization in CHO cells follows a distinct and more regulated pathway. While a specific cell
surface transporter for maltose has not yet been identified in mammalian cells, it is clear that
maltose is taken up from the medium.[5] The key metabolic step occurs within the lysosome.
The enzyme acid a-glucosidase (GAA) hydrolyzes the a(1 - 4)-glycosidic bond in maltose,
releasing two individual glucose molecules directly into the cell's metabolic system.[7][8] This
lysosomal processing acts as a rate-limiting step, preventing the rapid cytoplasmic glucose
flood seen in high-glucose media and thereby curbing the metabolic overflow that leads to
lactate production.
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Caption: Maltose metabolism in CHO cells.
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Maltose vs. Glucose: A Comparative Analysis

The decision to incorporate maltose into a cell culture strategy is best understood by
comparing its metabolic and performance characteristics directly with glucose. While cells
adapted to maltose as the sole carbon source may exhibit slower initial growth, the long-term
benefits for a production culture, especially in a fed-batch context, are significant.[6]
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Parameter

Glucose

Maltose

Rationale & Impact

Metabolic Rate

High

Low to Moderate

Maltose has a slower
consumption rate
(e.g., specific
consumption of 0.257
ng/cell/day),
preventing metabolic

overload.[5]

Lactate Production

High

Significantly Reduced

Slower glucose
release from maltose
hydrolysis mitigates
the Warburg effect,
leading to less lactate
accumulation and a

more stable culture
pH.[3]

Peak Viable Cell

Density (as sole C-

High (e.g., 5.9 x 108

Lower (e.g., 1.4 x 10°

The slower metabolic
rate can lead to a
lower growth rate,

making maltose ideal

cells/ml)[6] cells/ml)[6] )
source) for the production
phase rather than the
initial growth phase.
Reduced metabolic
stress and extended
) ) Increased (15-23% culture viability
Recombinant Protein ) ) ) ]
Tit Baseline improvement contribute to higher
iter
observed)[5] specific productivity

(Qp) and overall yield.
[3]

Product Quality
(Glycosylation)

Can be affected by
lactate/pH shifts

Uncompromised

Studies show that
using maltose does
not adversely affect

monoclonal antibody
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glycosylation profiles.

[9]

The higher molecular
weight of maltose

allows for a greater

Can increase rapidly mass of carbohydrate
Osmolality due to high feed More stable to be added for the
concentrations same molar
concentration,

reducing osmolality

stress.[5]

Impact on Recombinant Protein Titer and Quality

The primary goal of bioprocessing is to maximize the yield of high-quality product. The use of
maltose directly supports this objective. In both batch and fed-batch cultures, supplementing
with maltose has been shown to improve recombinant monoclonal antibody titers by 15% and
23%, respectively.[5] This enhancement is attributed to several factors:

o Extended Culture Longevity: By reducing the accumulation of toxic lactate, maltose helps
maintain a healthier culture environment for a longer duration, allowing cells to continue
producing the target protein.

 Increased Specific Productivity (Qp): A less stressful environment allows cells to allocate
more energy to protein synthesis rather than managing metabolic stress.[3]

» Stable Product Quality: A critical concern with any media modification is the potential impact
on product quality attributes, especially glycosylation, which affects the efficacy and safety of
therapeutic proteins.[10][11] Encouragingly, studies have demonstrated that higher maltose
concentrations increase antibody titers without compromising product glycosylation patterns.

[9]

Application & Protocols
Protocol 1: Sequential Adaptation of CHO Cells to a
Maltose-Based Medium
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Rationale: CHO cells are highly adaptable, but an abrupt switch from a glucose-rich to a

maltose-based medium can induce stress, leading to a drop in viability and growth rate. A

sequential adaptation process allows the cells to gradually upregulate the necessary enzymatic

machinery (like GAA) to efficiently utilize maltose.[12] This protocol is designed for cells

intended for a production process where maltose will be the primary carbon source.

Materials:

Original glucose-containing, serum-free basal medium (Medium A)

Target maltose-containing, glucose-free, serum-free basal medium (Medium B)
Shake flasks or spinner flasks

CO:z incubator

Cell counter

Procedure:

Initial Culture: Start with a healthy, actively growing culture of your CHO cell line in Medium A
with >95% viability.[13]

Passage 1 (75% A : 25% B): At the next scheduled passage, subculture the cells into a
mixture of 75% Medium A and 25% Medium B. Seed at a slightly higher density if initial
growth lag is a concern (e.g., 0.5 x 10° cells/mL).

Monitor Growth: Culture the cells under standard conditions (e.g., 37°C, 5-8% CO2, 125-135
rpm). Monitor viable cell density (VCD) and viability every 1-2 days.

Subsequent Passages: Once the culture reaches a target VCD (e.g., >2.0 x 10° cells/mL)
with good viability (>90%), subculture the cells into the next adaptation ratio. Do not advance
to the next step until the cells’ growth rate has stabilized.

Sequential Ratio Increase: Continue this process by sequentially increasing the percentage
of Medium B:

o Passage 2: 50% Medium A : 50% Medium B
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o Passage 3: 25% Medium A : 75% Medium B

o Passage 4: 0% Medium A : 100% Medium B

 Stabilization: Perform at least 3-5 additional passages in 100% Medium B to ensure the cell
line is fully adapted and exhibits stable, consistent growth kinetics.[14] The cells are now
considered adapted.

Caption: Workflow for sequential cell line adaptation to maltose.

Protocol 2: Optimizing Maltose Supplementation in a
Fed-Batch Process

Rationale: For many high-yield processes, a fed-batch strategy is superior to a simple batch
culture.[15][16] In this context, maltose is often used as a supplemental feed on top of a basal
medium that may contain a limited amount of glucose for the initial growth phase. The goal is to
feed maltose to sustain the culture during the stationary/production phase, keeping the lactate
level low while providing sufficient energy for protein synthesis. This protocol outlines a Design
of Experiments (DoE) approach to efficiently screen for optimal feeding conditions.[17]

Experimental Setup:
o System: Shake flasks or a micro-bioreactor system (e.g., Ambr® 15).[13]

e Cell Line: Your recombinant CHO cell line, routinely cultured in the chosen basal production
medium.

e Basal Medium: A chemically defined production medium containing an initial, growth-limiting
glucose concentration (e.g., 4-6 g/L).

o Feed Solution: A concentrated, sterile stock of maltose (e.g., 400 g/L).[3]
DoE Factors and Levels:

This example uses a two-factor, three-level design to optimize the timing and amount of
maltose feed.
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Factor Level 1 (-) Level 2 (0) Level 3 (+)
A: First Feed Day Day 3 Day 4 Day 5
B: Feed Amount (g/L
3g/lL 5g/L 7 g/l
per feed)
Procedure:

 Inoculation: Inoculate a series of shake flasks/bioreactors at a standard seeding density
(e.g., 0.3 x 10° cells/mL) in the basal production medium.

o Feeding Schedule: Begin feeding according to the DoE matrix. For example, a common
strategy is to feed every other day starting from the first feed day until the end of the culture
(e.g., Day 14).[3] A patent from WuXi Biologics suggests feeding 5 g/L maltose on days 5, 7,
10, and 12.[3]

o Daily Monitoring: On a daily basis, measure:
o Viable Cell Density (VCD) and Viability
o Metabolites: Glucose, Lactate, Glutamine, Ammonium
o Product Titer (e.g., via ELISA or HPLC)

o Data Analysis: At the end of the culture run (e.g., Day 14 or when viability drops below 60%),
analyze the results. The key response is the final product titer. Use DoE software to
determine the optimal combination of factors and identify any interactions.

 Verification: Run a confirmation experiment using the predicted optimal conditions to verify

the model.

Troubleshooting Guide
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Problem

Potential Cause(s)

Recommended Solution(s)

Sharp drop in viability during

adaptation

1. Adaptation steps are too
aggressive. 2. Basal maltose
medium is missing a key
component required by the cell

line.

1. Add intermediate adaptation
steps (e.g., 90:10, 85:15).[12]
2. Supplement the maltose
medium with growth factors
like IGF-I or insulin during the
adaptation phase.[12] 3.
Ensure the base formulation of
the maltose medium is
comparable to the glucose

medium.

Slow growth in 100% maltose

medium

1. The cell line is a slow
maltose metabolizer. 2. Sub-
optimal concentration of

maltose.

1. This is an inherent property.
Consider using maltose as a
supplement in a fed-batch
process rather than the sole
carbon source. 2. Titrate
maltose concentration; some
cell lines proliferate faster with
higher maltose levels (e.g., 20-
30 g/L).[9]

Lactate still accumulating in
fed-batch

1. Initial glucose concentration
in basal medium is too high. 2.
Overfeeding of maltose is
overwhelming the lysosomal

processing capacity.

1. Reduce the starting glucose
concentration in the basal
medium. 2. Reduce the
amount or frequency of the
maltose feed. Analyze the
specific lactate production rate
(gLac) to see if it correlates

with feeding events.

Conclusion

The strategic substitution or supplementation of glucose with maltose represents a significant

step forward in the rational design of cell culture media for recombinant protein production. By

understanding and leveraging the unique metabolic pathway of maltose, researchers can

create a more stable and productive culture environment. The slower, controlled release of
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energy minimizes the production of toxic lactate, extends the productive lifespan of the culture,
and has been demonstrated to increase protein titers without compromising critical quality
attributes like glycosylation. The protocols provided herein offer a clear framework for
implementing a maltose-based strategy, empowering scientists to unlock new levels of
productivity in their bioprocessing workflows.

References

e Leong, D., et al. (2025). Maltose metabolism in serum free CHO culture involves lysosomal
acid a-glucosidase. Scientific Reports.

Leong, D., et al. (2018). Application of Maltose as Energy Source in Protein-Free CHO-K1
Culture to Improve the Production of Recombinant Monoclonal Antibody. Scientific Reports.
[Link]

ResearchGate. Data from CHO-K1 culture with increasing concentration of maltose.
Leong, D., et al. (2025). Maltose metabolism in serum free CHO culture involves lysosomal
acid a-glucosidase.

WuXi Biologics (Shanghai) Co Ltd. (2021). Method for culturing CHO cells using maltose.
Leong, D., et al. (2017). Evaluation and use of disaccharides as energy source in protein-
free mammalian cell cultures. Scientific Reports. [Link]

CELLIST. CHO cell culture and adaptation guidelines. CELLIST Solution Center. [Link]
Cytiva. (n.d.). A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb
Production. Bioprocess Online. [Link]

EPFL. (2015). Multidisciplinary Analysis of the Metabolic Shift to Lactate Consumption in
CHO Cell Culture. Infoscience. [Link]

ResearchGate. Maltose and glucose profiles in cell-free conditioned media (CM).

Lee, G. Y., et al. (2020). Rich production media as a platform for CHO cell line development.
Biotechnology and Bioprocess Engineering. [Link]

Schestkowa, H., et al. (2010). Maltose-Binding Protein Enhances Secretion of Recombinant
Human Granzyme B Accompanied by In Vivo Processing of a Precursor MBP Fusion
Protein. PLOS ONE. [LinK]

Bibila, T. A., & Robinson, D. K. (1995). In pursuit of the optimal fed-batch process for
monoclonal antibody production. Biotechnology Progress. [Link]

ResearchGate. Comparison of glucose and maltose concentrations of fermentations.
ResearchGate. Protein glycosylation in diverse cell systems: Implications for modification
and analysis of recombinant proteins.

Lu, J., et al. (2019). CHO Media Development for Therapeutic Protein Production.
Computational and Structural Biotechnology Journal. [Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Cell Culture Company. (2025). How to Optimize Cell Culture Media for High-Yield
Recombinant Protein Production in Mammalian Cells. [Link]

e Toussaint, C., et al. (2016).

e Senthilkumar, N., & Murugesan, R. (2011). SUCROSE AND MALTOSE AS CARBON
SOURCES FOR FERMENTATIVE PRODUCTION OF POLYSACCHARIDE BY
ASPERGILLUS NIGER VAN TIEGH. CORE. [Link]

e Bachmann, J., et al. (2016). Maltose-Binding Protein (MBP), a Secretion-Enhancing Tag for
Mammalian Protein Expression Systems. PLOS ONE. [Link]

e Zhu, J., et al. (2010). Effects of fructose and maltose as aerobic carbon sources on
subsequently anaerobic fermentation by Escherichia coli NZN111. Process Biochemistry.
[Link]

o ResearchGate. Comparative utilization profile of maltose as a carbon source in submerged
(---) and biofilm (-) fermentations.

e GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO
cell line. [Link]

» Kumar, V. (2018). Rational Selection of Sugars for Biotherapeutic Stabilization: A
Practitioner's Perspective.

o Petre, E., et al. (2021). Model-Based Optimization of a Fed-Batch Bioreactor for mAb
Production Using a Hybridoma Cell Culture. Processes. [Link]

e R-Biopharm. (n.d.). Maltose/Sucrose/ D-Glucose Assay Kit. [Link]

e Liu, J., etal. (2021). Coordination of consolidated bioprocessing technology and carbon
dioxide fixation to produce malic acid directly from plant biomass in Myceliophthora
thermophila. Biotechnology for Biofuels. [Link]

» ResearchGate. Effects of the carbon sources (A) maltose concentration, (B) nitrogen
sources....

» ResearchGate. Expression and Purification of Recombinant Proteins by Fusion to Maltose-
Binding Protein.

e Sol4, R. J., & Griebenow, K. (2010). Effects of Glycosylation on the Stability of Protein
Pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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